molecular formula C9H7F2NO5 B1461253 Methyl 4-(difluoromethoxy)-3-nitrobenzoate CAS No. 1154278-25-7

Methyl 4-(difluoromethoxy)-3-nitrobenzoate

Cat. No. B1461253
CAS RN: 1154278-25-7
M. Wt: 247.15 g/mol
InChI Key: AHAKPCUKFZCCBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific details about the molecular structure of “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not available in the searched resources .

Scientific Research Applications

Solubility and Thermodynamic Properties

Research into the solubility and thermodynamic properties of nitrobenzoic acid derivatives, such as 3-methyl-4-nitrobenzoic acid, offers valuable data for optimizing purification processes and understanding solute-solvent interactions. Studies demonstrate the solubility of these compounds in various organic solvents, providing essential data for chemical processing and synthesis (Wu et al., 2016; He et al., 2018). These findings are instrumental in chemical engineering and formulation design.

Synthesis and Chemical Reactions

The synthesis of nitrobenzoic acid derivatives, including methods for creating esters and analyzing their properties, reflects the compound's versatility in organic synthesis. For instance, the Fischer esterification reaction to synthesize 4-amino-3-nitrobenzoic acid methyl ester showcases a practical application in organic chemistry education and research (Kam et al., 2020). Moreover, the study of non-covalent interactions in crystals of related compounds offers insights into the structural basis for material properties, crucial for developing new materials and pharmaceuticals (Fu et al., 2012).

Optical and Physical Characterization

Investigations into the optical and physical properties of nitrobenzoic acid derivatives, such as the study of 4-methyl-3-nitrobenzoic acid for nonlinear optical material applications, underscore the potential for these compounds in advanced material science (Bharathi et al., 2016). These studies contribute to the development of materials with specific optical properties, useful in electronics and photonics.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. The mechanism of action for “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” is not available in the searched resources .

Future Directions

The future directions for research on “Methyl 4-(difluoromethoxy)-3-nitrobenzoate” are not explicitly mentioned in the searched resources .

properties

IUPAC Name

methyl 4-(difluoromethoxy)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c1-16-8(13)5-2-3-7(17-9(10)11)6(4-5)12(14)15/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAKPCUKFZCCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(difluoromethoxy)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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